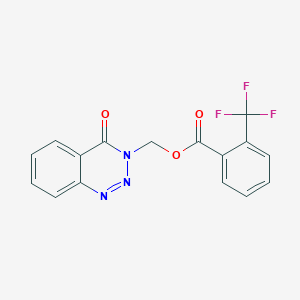![molecular formula C25H22FN3O B2514879 1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847396-03-6](/img/structure/B2514879.png)
1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(2-fluorophenyl)-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one" is a derivative that falls within the category of benzimidazole and pyrrolidinone compounds. These derivatives are of significant interest due to their potential pharmacological properties. For instance, benzimidazole derivatives have been studied for their anti-Alzheimer's activity, as they can be designed based on the structure-activity relationship (SAR) of known drugs like donepezil . Similarly, pyrrolidinone derivatives have been explored for their antilipidemic properties .
Synthesis Analysis
The synthesis of related benzimidazole and pyrrolidinone derivatives involves various chemical reactions. For example, N-benzylated pyrrolidin-2-one derivatives were synthesized by modifying the lead compound donepezil, replacing certain moieties with N-benzylated pyrrolidin-2-one or imidazolidin-2-one structures . Another study reported the synthesis of a benzimidazole derivative by alkylation of a pyrrolidine precursor with ethyl chloroacetate, followed by reactions with hydrazine hydrate and aromatic aldehydes to obtain hydrazones and other cyclic compounds .
Molecular Structure Analysis
The molecular structure of benzimidazole and pyrrolidinone derivatives is crucial for their biological activity. X-ray crystallography has been used to determine the structure of such compounds, revealing details like the presence of disordered fluorobenzyl groups and hydrogen bonding that stabilizes the crystal structure . The molecular structure is directly related to the pharmacological profile of these compounds, as seen in the SAR studies .
Chemical Reactions Analysis
The chemical reactivity of benzimidazole and pyrrolidinone derivatives is diverse, allowing for the synthesis of a wide range of compounds with potential biological activities. For instance, the reaction of esters with hydrazine hydrate can yield carbohydrazides, which can then be converted into hydrazones or cyclic compounds with pyrrole and pyrazole moieties . These transformations are essential for the development of new pharmacologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole and pyrrolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For example, the presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecules, which in turn can influence their biological activity and potential as therapeutic agents .
科学的研究の応用
Sigma Receptor Ligands and Cognitive Dysfunction
The compound's affiliation with sigma receptor ligands has been investigated for its potential effects on cognitive dysfunction. A study highlighted NE-100, a selective and potent sigma receptor ligand, and its effects on cognitive dysfunction induced by phencyclidine (PCP) in rats, using a water maze task. The study found that sigma receptor ligands, including 1-(cyclopropylmethyl)-4-[2'(4"-fluorophenyl)-2'-oxoethyl]-piperidine monohydrobromide, could improve PCP-induced cognitive dysfunction (Ogawa et al., 1994).
Glutamate Receptor Modulation and Treatment-Resistant Depression
Another critical area of application is the modulation of the glutamate N-methyl-d-aspartate 2B receptor (GluN2B). A novel intravenous glutamate GluN2B receptor negative allosteric modulator, BMS-986169, exhibited high binding affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function. This compound and its prodrug were explored for potential use in treatment-resistant depression (TRD). The study highlighted the compound's selective mechanism of action and its potential therapeutic benefits in TRD without inducing ketamine-like side effects (Bristow et al., 2017).
Acid-Related Diseases and Novel Potassium-Competitive Acid Blockers
The compound's framework has been used to develop novel potassium-competitive acid blockers, like TAK-438, for treating acid-related diseases. TAK-438 demonstrated a more potent and longer-lasting inhibitory effect than traditional proton pump inhibitors (PPIs) like lansoprazole on histamine-stimulated gastric acid secretion in rats and dogs. The study elucidated the mechanism of action and the potential of such compounds to overcome limitations of current PPI-based treatments for acid-related diseases (Hori et al., 2011).
Anticonvulsant Applications
The compound's structure has been incorporated into various derivatives for potential anticonvulsant applications. A study on a series of 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2, 5-dione derivatives, including compounds with 1-(4-fluorophenyl) pyrrolidine-2, 5-dione structures, showed promising anticonvulsant activities in early identification models. The study offered insights into the therapeutic potential and neurotoxicity of these molecules, comparing them to reference antiepileptic drugs like phenytoin and ethosuximide (Malik et al., 2014).
特性
IUPAC Name |
1-(2-fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN3O/c1-17-8-2-3-9-18(17)15-29-23-13-7-5-11-21(23)27-25(29)19-14-24(30)28(16-19)22-12-6-4-10-20(22)26/h2-13,19H,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXMQBJPNOOPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2514797.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)oxalamide](/img/structure/B2514798.png)
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2514799.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-one](/img/structure/B2514800.png)
![(E)-N-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2514803.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)

![1,6,7-Trimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2514816.png)
![N-[4-(morpholin-4-yl)but-2-yn-1-yl]acetamide](/img/structure/B2514819.png)